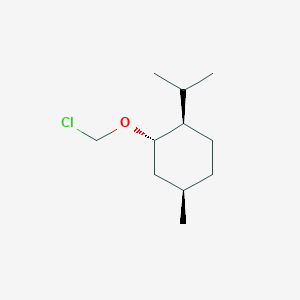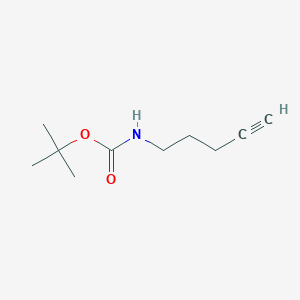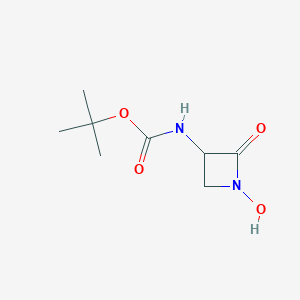![molecular formula C12H16ClNO B128587 1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 77062-79-4](/img/structure/B128587.png)
1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a novel α4β2 nicotinic acetylcholine receptor (nAChR) antagonist being developed for the treatment of depressive disorders . It’s also known as Ropanicant or SUVN-911 .
Synthesis Analysis
The synthesis of 1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . Another method involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi .Molecular Structure Analysis
The molecular structure of 1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is based on the bicyclo[3.1.0]hexane scaffold . The study focused on modifications at 1-, 2-, and 6-positions of the purine ring and variations of the 5′-position at the bicyclo[3.1.0]hexane moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride include a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Zukünftige Richtungen
The future directions for 1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride could involve further exploration of its therapeutic utility in the treatment of depressive disorders . Additionally, the development of efficient and modular approaches towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules could open the gate to sp3-rich new chemical space .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-11-4-2-9(3-5-11)12-6-10(12)7-13-8-12;/h2-5,10,13H,6-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVYPYDYEOHUEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC2CNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

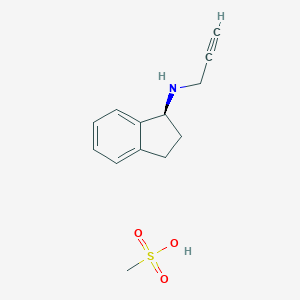
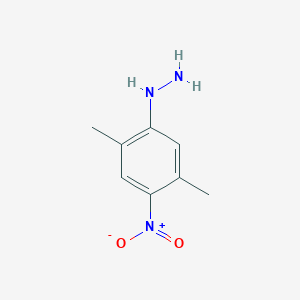
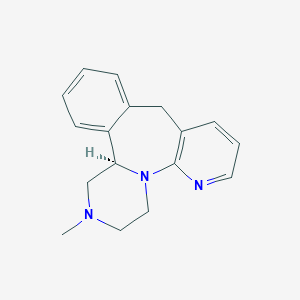

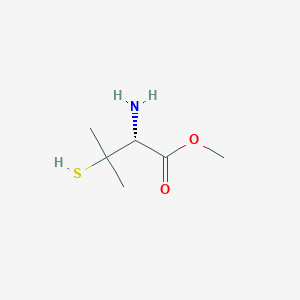
![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)

